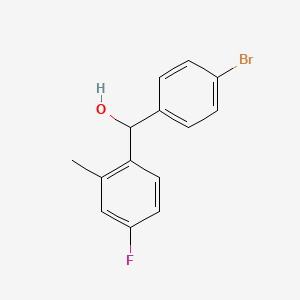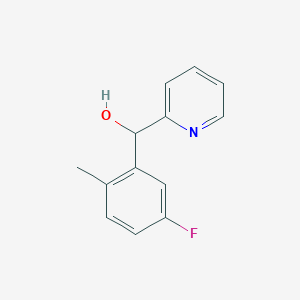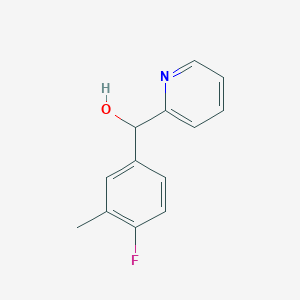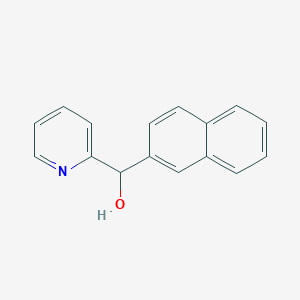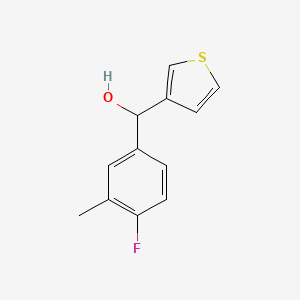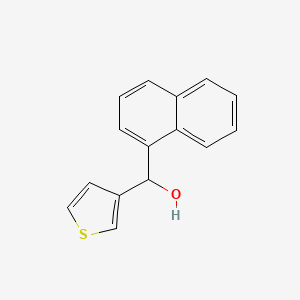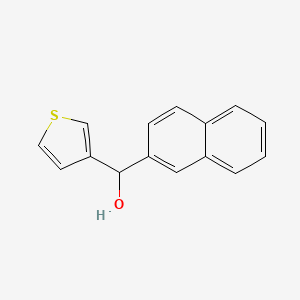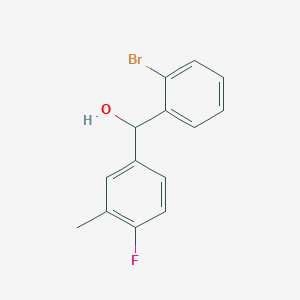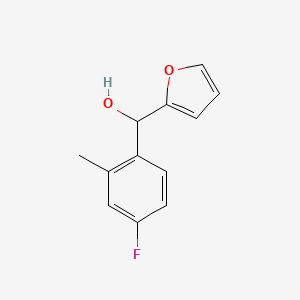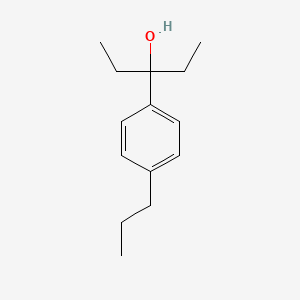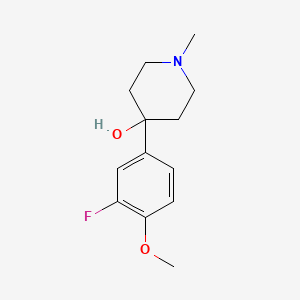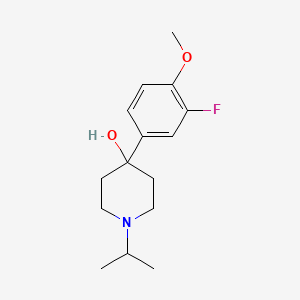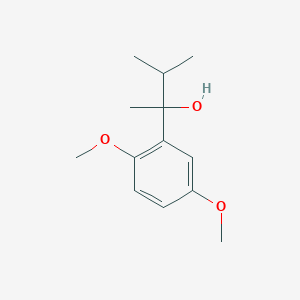
2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol is a chemical compound with a complex structure that includes a phenyl ring substituted with two methoxy groups and a butan-2-ol moiety with a methyl group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol typically involves multiple steps, starting with the preparation of the 2,5-dimethoxyphenyl core. This can be achieved through the methylation of phenol derivatives using reagents like dimethyl sulfate or methyl iodide. The subsequent steps involve the formation of the butan-2-ol moiety, often through Grignard reactions or organolithium chemistry.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and advanced purification techniques such as column chromatography or crystallization are commonly employed to achieve large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) are used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitution may involve strong bases like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of 2-(2,5-dimethoxyphenyl)-3-methyl-butan-2-one or 2-(2,5-dimethoxyphenyl)-3-methyl-butan-2-oic acid.
Reduction: Production of 2-(2,5-dimethoxyphenyl)-3-methyl-butan-2-amine or other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituents introduced.
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms or receptor interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development or as a bioactive molecule in pharmacological studies.
Industry: It may be utilized in the production of fine chemicals, fragrances, or as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism by which 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol exerts its effects depends on its specific application. For instance, in biological systems, it may interact with specific enzymes or receptors, leading to downstream effects. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2,5-Dimethoxyphenethylamine: A structurally related compound with potential psychoactive properties.
2-(2,5-Dimethoxyphenyl)nitroethene: Another derivative with different functional groups and reactivity.
2,5-Dimethoxyphenyl isothiocyanate: A compound with a thiocyanate group, used in different chemical reactions.
Uniqueness: 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structural complexity and the presence of both methoxy and hydroxyl groups contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-3-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-9(2)13(3,14)11-8-10(15-4)6-7-12(11)16-5/h6-9,14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOVOALMUQIOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1=C(C=CC(=C1)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
